![molecular formula C10H8BrClN2 B1380394 4-Bromo-2-chloro-1-cyclopropyl-1H-benzo[d]imidazole CAS No. 1416713-06-8](/img/structure/B1380394.png)

4-Bromo-2-chloro-1-cyclopropyl-1H-benzo[d]imidazole

Description

Chemical Structure and Properties

4-Bromo-2-chloro-1-cyclopropyl-1H-benzo[d]imidazole (CAS: 1416713-06-8) is a halogenated benzimidazole derivative characterized by a bicyclic aromatic system fused with an imidazole ring. Key substituents include a bromine atom at position 4, a chlorine atom at position 2, and a cyclopropyl group at position 1 (Fig. 1). Its molecular formula is C₁₀H₇BrClN₂, with a molar mass of 285.53 g/mol. Predicted physical properties include a density of 1.74 g/cm³, a boiling point of 367.8±34.0 °C, and a pKa of 3.98, reflecting moderate acidity due to the imidazole nitrogen .

The cyclopropyl group in the target compound likely enhances steric hindrance and metabolic stability, making it valuable in pharmaceutical intermediates, particularly for kinase inhibitors or anticancer agents .

Properties

IUPAC Name |

4-bromo-2-chloro-1-cyclopropylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrClN2/c11-7-2-1-3-8-9(7)13-10(12)14(8)6-4-5-6/h1-3,6H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOKUUTKKKGUFPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C3=C(C(=CC=C3)Br)N=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chloro-1-cyclopropyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under controlled conditions. Common methods for synthesizing imidazole derivatives include the Debus-Radziszewski synthesis, Wallach synthesis, and the use of alpha halo-ketones . These methods often involve the use of catalysts and specific reaction conditions to achieve the desired substitution patterns on the imidazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-1-cyclopropyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization and Dehydration: These reactions can be used to form additional rings or modify the existing structure.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts such as palladium or nickel. Reaction conditions often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

Medicinal Chemistry

Building Block for Pharmaceuticals

This compound serves as a crucial building block in the synthesis of pharmaceutical agents. Its derivatives have been explored for their potential therapeutic effects, particularly in the development of drugs targeting various diseases.

Case Study: Antimicrobial Efficacy

Research has demonstrated that benzimidazole derivatives, including this compound, exhibit notable antibacterial activity. The study emphasized how substituents on the imidazole ring can significantly influence biological activity. Modifications that enhance electron-donating or withdrawing properties have been shown to improve antimicrobial effectiveness .

Case Study: Antiviral Activity Against SARS-CoV

A comparative study on non-covalent inhibitors of SARS-CoV proteases revealed that compounds structurally related to 4-Bromo-2-chloro-1-cyclopropyl-1H-benzo[d]imidazole demonstrated sub-micromolar inhibition against viral enzymes. This suggests that the compound could be a lead for further optimization in antiviral drug development .

Material Science

The unique structure of this compound makes it a candidate for developing new materials with specific properties. Its ability to participate in various chemical reactions allows for the creation of novel materials that can be tailored for specific applications.

Biological Studies

Interaction Studies

This compound can be utilized to investigate the interactions of imidazole derivatives with biological targets, providing insights into their mechanisms of action. Understanding these interactions is vital for designing more effective therapeutic agents.

Chemical Reactions and Synthetic Routes

This compound can undergo several chemical reactions, making it versatile in synthetic applications:

- Substitution Reactions : The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

- Oxidation and Reduction : The compound can be oxidized or reduced under specific conditions to form different derivatives.

- Cyclization and Dehydration : These reactions can modify the existing structure or form additional rings.

Synthetic Routes

Common methods for synthesizing imidazole derivatives include:

- Debus-Radziszewski Synthesis

- Wallach Synthesis

- Use of alpha halo-ketones

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-1-cyclopropyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

- Halogen Position: Bromine at position 4 (vs.

- Cyclopropyl vs. Alkyl Groups : The cyclopropyl substituent at N1 enhances metabolic stability compared to isopropyl or methyl groups, reducing oxidative degradation in vivo .

Reactivity with Ozone and Environmental Degradation

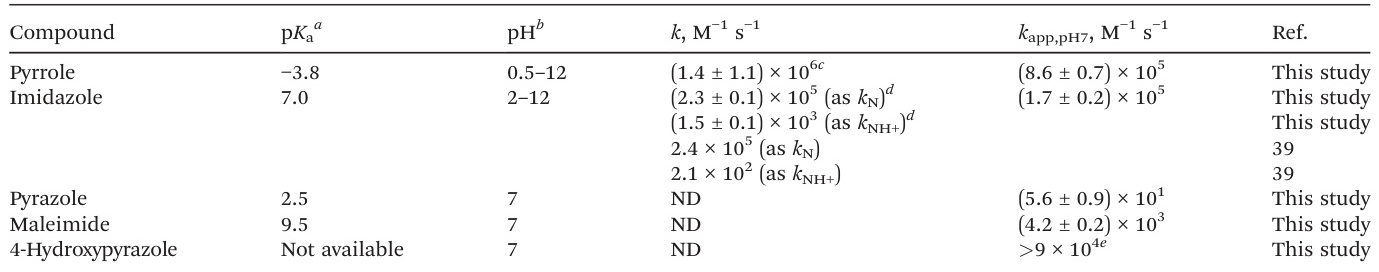

Benzimidazole derivatives exhibit varying reactivity with ozone, influenced by substituents:

- Electron-Withdrawing Groups (EWGs) : The bromine and chlorine atoms in the target compound deactivate the aromatic ring, reducing ozone attack rates. For comparison, unsubstituted imidazole reacts with ozone at k = 56 M⁻¹s⁻¹ , while 4-hydroxypyrazole (a model for activated imidazoles) reacts at k > 9×10⁴ M⁻¹s⁻¹ .

- Degradation Pathways : Ozone preferentially attacks electron-rich positions. In 1-benzylpyrazole analogs, ozone addition at C4/C5 forms cyclic ozonides (e.g., candidate 191a) or ring-opened products (e.g., glyoxal) . The cyclopropyl group in the target compound may divert reaction pathways due to steric hindrance.

Physicochemical and Pharmacokinetic Properties

- Acidity : The pKa of 3.98 suggests partial deprotonation at physiological pH, enhancing solubility in acidic environments (e.g., gastric fluid) .

Biological Activity

4-Bromo-2-chloro-1-cyclopropyl-1H-benzo[d]imidazole (CAS No. 1416713-06-8) is a heterocyclic compound featuring a benzimidazole core with significant biological activity. Its unique structure, characterized by the presence of bromine and chlorine atoms along with a cyclopropyl group, positions it as a promising candidate in medicinal chemistry, particularly in drug development and material science.

- Molecular Formula : C10H8BrClN2

- Molecular Weight : 271.54 g/mol

- Purity : Typically ≥95%

- Storage Conditions : Inert atmosphere at 2-8°C

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the activity of biomolecules. The halogen substituents (bromine and chlorine) and the cyclopropyl group enhance the compound's binding affinity and specificity, making it an attractive scaffold in drug discovery.

Biological Activity Overview

Research indicates that compounds within the benzimidazole class exhibit a broad spectrum of biological activities, including:

- Antimicrobial Activity : Studies have shown that imidazole derivatives can possess significant antibacterial and antifungal properties. For instance, related compounds have demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria, with some exhibiting MIC values as low as 0.125 µg/mL against Mycobacterium abscessus .

- Antiviral Potential : The structural features of this compound suggest potential activity against viral pathogens. Compounds with similar structures have been evaluated for their efficacy against SARS-CoV-2, showing promising results in inhibiting viral replication .

Case Study 1: Antimicrobial Efficacy

A study evaluating various benzimidazole derivatives found that compounds similar to this compound exhibited notable antibacterial activity. The research highlighted the importance of substituents on the imidazole ring in modulating biological activity. For example, modifications leading to enhanced electron-donating or electron-withdrawing properties significantly impacted antimicrobial effectiveness .

Case Study 2: Antiviral Activity Against SARS-CoV

In a comparative study involving non-covalent inhibitors of SARS-CoV proteases, compounds structurally related to this compound showed sub-micromolar inhibition against viral enzymes. This suggests that the compound may serve as a lead for further optimization in antiviral drug development .

Table 1: Biological Activity Comparison

| Compound Name | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | TBD | Antimicrobial |

| ML300 | 0.8 | Antiviral |

| Compound 2 (related structure) | 0.125 | Antimicrobial |

Table 2: Structure-Activity Relationship

| Substituent | Effect on Activity |

|---|---|

| Bromine | Increases binding affinity |

| Chlorine | Modulates electronic properties |

| Cyclopropyl | Enhances steric effects impacting reactivity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.